molecular formula C7H9FN2O B066612 4-Ethoxy-2-fluoropyridin-3-amine CAS No. 175965-78-3

4-Ethoxy-2-fluoropyridin-3-amine

Cat. No.: B066612
CAS No.: 175965-78-3
M. Wt: 156.16 g/mol
InChI Key: OVSYGTRDQQVORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-fluoropyridin-3-amine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluoropyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with ethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-fluoropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of its targets. The ethoxy group further modulates its chemical properties, influencing its solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2-fluoropyridin-3-amine is unique due to the specific positioning of the ethoxy and fluorine groups on the pyridine ring. This configuration imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-ethoxy-2-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYGTRDQQVORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 19 g (74 mmol) of t-butyl N-(4-ethoxy-2-fluoro-3-pyridinyl)carbamate and 12.2 g (81.5 mmol) of sodium iodide in 400 mL of dry acetonitrile was added with stirring 8.9 g (81.5 mmol) of trimethylsilyl chloride. The mixture was allowed to react for 4 hr and then a 100 mL solution of aqueous sodium bicarbonate was added with stirring. The resulting mixture was extracted with 1 L of ether and the ether extract was dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue was purified by column chromatography to obtain 6.3 g (55 percent of theory) of the title compound as a colorless solid melting at 76°-77° C.
Name
t-butyl N-(4-ethoxy-2-fluoro-3-pyridinyl)carbamate
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.